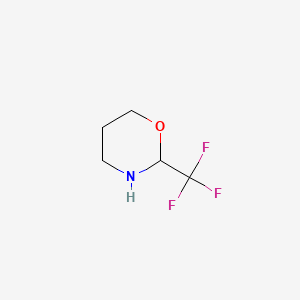

2-(Trifluoromethyl)-1,3-oxazinane

Beschreibung

2-(Trifluoromethyl)-1,3-oxazinane is a six-membered heterocyclic compound featuring a 1,3-oxazinane backbone (a saturated ring containing one oxygen and one nitrogen atom) substituted with a trifluoromethyl (-CF₃) group at the 2-position. The -CF₃ group imparts unique electronic and steric properties, enhancing lipophilicity, metabolic stability, and resistance to oxidative degradation .

Eigenschaften

CAS-Nummer |

31185-60-1 |

|---|---|

Molekularformel |

C5H8F3NO |

Molekulargewicht |

155.12 g/mol |

IUPAC-Name |

2-(trifluoromethyl)-1,3-oxazinane |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4-9-2-1-3-10-4/h4,9H,1-3H2 |

InChI-Schlüssel |

UTELQXWOCKXWAR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC(OC1)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-oxazinane typically involves the introduction of a trifluoromethyl group into an oxazinane ring. One common method is the nucleophilic trifluoromethylation, where a trifluoromethyl anion is introduced to a suitable precursor under specific conditions. This can be achieved using reagents such as Ruppert-Prakash reagent (CF3SiMe3) in the presence of a fluoride source .

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-1,3-oxazinane may involve continuous flow strategies to streamline the synthesis process. This approach uses readily available organic precursors and facilitates the rapid generation of trifluoromethyl-containing molecules . The use of flow technology allows for scalability and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Trifluoromethyl)-1,3-oxazinane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various trifluoromethyl derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethyl)-1,3-oxazinane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Industry: The compound is used in the production of agrochemicals and materials with enhanced properties

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)-1,3-oxazinane involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact effectively with biological molecules. This interaction can modulate various biochemical pathways, leading to desired effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Energetic Comparisons with 1,3-Oxazinane and 1,3-Diazinane Derivatives

highlights the significance of 1,3-oxazinane and 1,3-diazinane frameworks in energetic materials. Key comparisons include:

| Compound | Framework | Density (g·cm⁻³) | Decomposition Temp. (°C) | Detonation Velocity (m·s⁻¹) | Sensitivity | Application |

|---|---|---|---|---|---|---|

| TNOP | 1,3-Oxazinane | 1.56 | 174.0 | 7495 | Low | Energetic plasticizer |

| ADTON | 1,3-Oxazinane | 1.56 | -46 (m.p.) | 7495 | Moderate | Melt-casting explosive |

| TNNP (1,3-Diazinane) | 1,3-Diazinane | 1.82 | 172.2 | 8763 | Moderate | High-performance explosive |

| RDX | Hexahydrotriazinane | 1.82 | 204 | 8795 | High | Military explosives |

- Framework Differences : The 1,3-oxazinane framework (oxygen atom) offers lower density but comparable detonation velocity to 1,3-diazinane (two nitrogen atoms). The -CF₃ group in 2-(Trifluoromethyl)-1,3-oxazinane may further reduce density while enhancing thermal stability due to fluorine’s electronegativity .

- Thermal Behavior: TNOP (1,3-oxazinane) decomposes at 174.0°C, similar to TNNP (1,3-diazinane, 172.2°C), suggesting that the oxygen/nitrogen substitution minimally affects thermal stability. However, trifluoromethyl substitution could delay decomposition by stabilizing the ring through inductive effects .

- Sensitivity: 1,3-Oxazinane derivatives like TNOP exhibit lower sensitivity than RDX, making them safer for handling. The -CF₃ group may further reduce sensitivity by weakening intermolecular interactions .

Comparison with Non-Energetic 1,3-Oxazinane Derivatives

- Pharmaceutical Analogs: describes 1,3-oxazinanes as chiral building blocks for β-amino acids. The -CF₃ group in 2-(Trifluoromethyl)-1,3-oxazinane could enhance binding affinity in drug candidates by mimicking metabolic motifs or improving bioavailability .

- Synthetic Flexibility : Compared to piperidine rings, 1,3-oxazinanes (including -CF₃ derivatives) adopt twist-boat conformations more readily, facilitating regioselective C–H functionalization in catalytic reactions .

Impact of Trifluoromethyl Substitution

- Thermal Stability : Fluorine’s high bond dissociation energy (BDE) may increase thermal resistance, as seen in fluorinated polymers and explosives. This property could make 2-(Trifluoromethyl)-1,3-oxazinane suitable for high-temperature applications .

- Solubility: The -CF₃ group enhances hydrophobicity, which may limit aqueous solubility but improve compatibility with non-polar matrices in material science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.